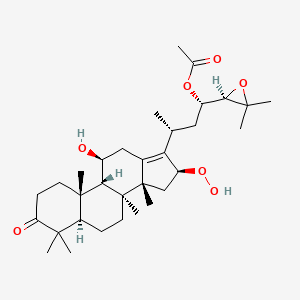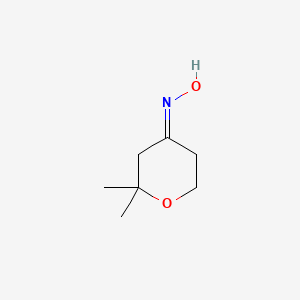![molecular formula C16H28N2O8 B13905143 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid): is a chemical compound characterized by its unique spirocyclic ring systemThe presence of oxygen and nitrogen atoms within the ring system introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) involves several steps, typically starting with the formation of the spirocyclic ring system. The key feature of this compound is the spirocyclic ring, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of advanced chemical reactors and continuous flow systems to ensure consistent production. The compound is then purified through various techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in simpler, reduced forms of the compound.
Applications De Recherche Scientifique
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) involves its interactions with molecular targets through hydrogen bonding and other intermolecular forces. The spirocyclic structure allows for unique binding interactions with various biological and chemical targets, influencing pathways and processes within these systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but without the methyl group.
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: Similar structure but without the oxalic acid component.
Uniqueness
The uniqueness of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) lies in its combination of the spirocyclic ring system with the presence of both oxygen and nitrogen atoms, as well as the hemi(oxalic acid) component.
Propriétés
Formule moléculaire |
C16H28N2O8 |
|---|---|
Poids moléculaire |
376.40 g/mol |
Nom IUPAC |
9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane;oxalic acid |
InChI |
InChI=1S/2C7H13NO2.C2H2O4/c2*1-6-7(4-9-5-7)10-3-2-8-6;3-1(4)2(5)6/h2*6,8H,2-5H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
AODWELBPMMONIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(COC2)OCCN1.CC1C2(COC2)OCCN1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)

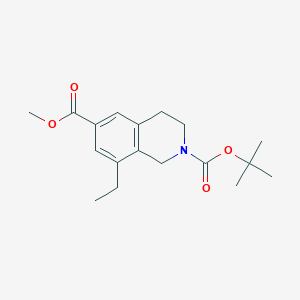
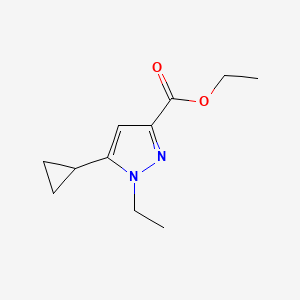
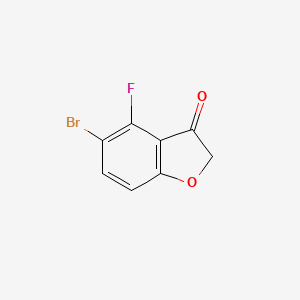

![Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13905094.png)
![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)
![[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol](/img/structure/B13905109.png)
